2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group (–CN) and a thiophene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiophene-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound is explored for its potential in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine: Research is ongoing to investigate its biological activity and potential therapeutic applications.
Industry: It may be used in the production of dyes and pigments due to its conjugated system.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid: This isomer differs in the position of the thiophene ring attachment, which can affect its reactivity and properties.
2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid: This compound has a diphenylamino group instead of a thiophene ring, leading to different electronic properties and applications.
Uniqueness
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid is unique due to the presence of both a cyano group and a thiophene ring, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications in organic synthesis and material science.
Properties
CAS No. |
126058-25-1 |
---|---|
Molecular Formula |
C8H5NO2S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
(Z)-2-cyano-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3- |
InChI Key |
ABIFLEDEUPEDJT-CLTKARDFSA-N |
SMILES |
C1=CSC=C1C=C(C#N)C(=O)O |
Isomeric SMILES |
C1=CSC=C1/C=C(/C#N)\C(=O)O |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.